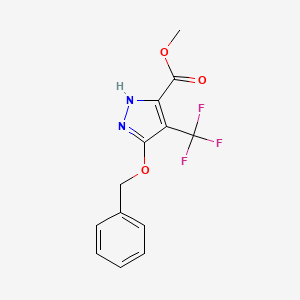
Methyl 5-(benzyloxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group, a phenylmethoxy group, and a pyrazole ring makes this compound particularly interesting for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the phenylmethoxy group: This can be done through a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(methoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(phenylmethoxy)-4-(methyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(phenylmethoxy)-4-(difluoromethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the trifluoromethyl and phenylmethoxy groups. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the phenylmethoxy group provides additional steric and electronic effects, making this compound particularly versatile in various applications.
Properties
Molecular Formula |
C13H11F3N2O3 |
|---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
methyl 3-phenylmethoxy-4-(trifluoromethyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H11F3N2O3/c1-20-12(19)10-9(13(14,15)16)11(18-17-10)21-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,17,18) |
InChI Key |
COYCWLMHNAEVAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


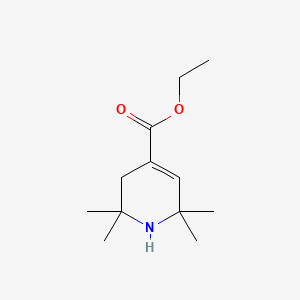



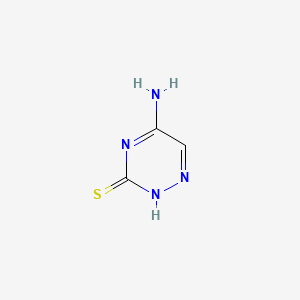
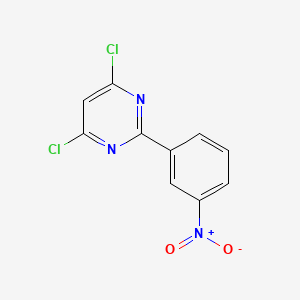

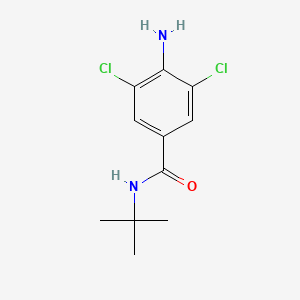
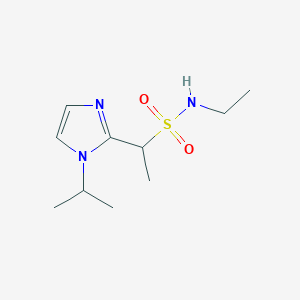
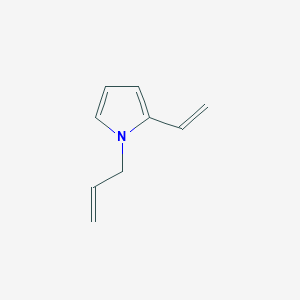
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)

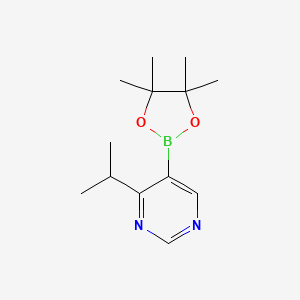
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)
